molecular formula C17H25BClNO3 B2614142 2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester CAS No. 2096332-48-6

2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester

Cat. No. B2614142
CAS RN: 2096332-48-6
M. Wt: 337.65
InChI Key: GCHRRPPVKXGTAW-UHFFFAOYSA-N
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Description

2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester is a chemical compound with the CAS Number: 2096332-48-6 and a molecular weight of 337.65 .


Molecular Structure Analysis

The IUPAC name of this compound is 4-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine . The InChI code is 1S/C17H25BClNO3/c1-16(2)17(3,4)23-18(22-16)14-11-13(5-6-15(14)19)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3 .


Chemical Reactions Analysis

Boronic esters are highly valuable building blocks in organic synthesis . They are used in many protocols for functionalizing deboronation of alkyl boronic esters . The Suzuki–Miyaura coupling reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 337.65 . It is also important to note that the hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Boronic acids and their esters have gained prominence as potential drug candidates. Researchers explore their use in drug delivery systems and as boron carriers for neutron capture therapy. However, the hydrolysis of phenylboronic pinacol esters remains a challenge. The kinetics of hydrolysis depend on substituents in the aromatic ring, and the reaction rate significantly accelerates at physiological pH. Scientists must exercise caution when considering these esters for pharmacological purposes .

Organic Synthesis and Catalysis

Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation (removing the boron group) remains less explored. Researchers have recently reported catalytic protodeboronation of alkyl boronic esters using a radical approach. This advancement opens up new avenues for synthetic chemistry and catalyst development .

Materials Science and Polymer Chemistry

Boronic acids and their derivatives find applications in designing smart materials. By incorporating boron-containing moieties, researchers create materials that respond to changes in pH or other environmental factors. These materials can be used in drug delivery, sensors, and self-healing polymers. The stability of boronic esters under specific conditions is crucial for material design .

Bioconjugation and Targeted Therapies

Functionalized boronic esters can be conjugated to biomolecules (such as antibodies or peptides) for targeted drug delivery. The reversible binding of boronic acids to diols (e.g., sugars) allows selective recognition of specific cell surfaces. Researchers explore this property for cancer therapies, imaging agents, and personalized medicine .

Radiotherapy and Neutron Capture Therapy

Boron neutron capture therapy (BNCT) relies on the selective uptake of boron compounds by tumor cells. Phenylboronic pinacol esters could serve as carriers for boron-10, enhancing the therapeutic effect during BNCT. However, their hydrolysis susceptibility and stability in biological environments remain critical factors to address .

Analytical Chemistry and Sensors

Boronic acids are used in fluorescent sensors for detecting saccharides and other diol-containing molecules. Researchers design boronate-based probes that change fluorescence intensity upon binding to specific analytes. The stability of boronic esters affects the sensor’s performance and longevity .

Safety And Hazards

The safety data sheet (SDS) for this compound indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The future directions of this compound could involve further exploration of its use in Suzuki–Miyaura reactions and other carbon–carbon bond forming reactions . Additionally, the protodeboronation of pinacol boronic esters could be further developed .

properties

IUPAC Name

4-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BClNO3/c1-16(2)17(3,4)23-18(22-16)14-11-13(5-6-15(14)19)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHRRPPVKXGTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester

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